molecular formula C7H9N3O2 B3057863 N-(2-Hydroxyethyl)pyrazine-2-carboxamide CAS No. 85817-19-2

N-(2-Hydroxyethyl)pyrazine-2-carboxamide

Cat. No.: B3057863
CAS No.: 85817-19-2
M. Wt: 167.17 g/mol
InChI Key: USOUQDOYCCSQBA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its versatile applications in various fields, including organic synthesis, drug discovery, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-aminoethanol. The reaction is carried out in the presence of a coupling reagent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrazine derivatives, such as pyrazine-2-carboxylic acid, pyrazine-2-carboxamide, and substituted pyrazines .

Scientific Research Applications

N-(2-Hydroxyethyl)pyrazine-2-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
  • N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide

Comparison: N-(2-Hydroxyethyl)pyrazine-2-carboxamide is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility profiles and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-hydroxyethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-4-3-10-7(12)6-5-8-1-2-9-6/h1-2,5,11H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUQDOYCCSQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557742
Record name N-(2-Hydroxyethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85817-19-2
Record name N-(2-Hydroxyethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 55.2 parts of methyl 2-pyrazinecarboxylate, 48.9 parts of 2-aminoethanol and 360 parts of ethyl acetate was allowed to stand overnight at room temperature. The precipitated product was filtered off, washed with ethyl acetate and dried, yielding 54.5 parts (80%) of N-(2-hydroxyethyl)-2-pyrazinecarboxamide; mp. 125° C. (intermediate 22).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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